molecular formula C15H22ClNO3 B1439917 Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219979-53-9

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1439917
CAS No.: 1219979-53-9
M. Wt: 299.79 g/mol
InChI Key: OTACMZJDORVGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.79 g/mol. This compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar structures. In biology and medicine, it has been investigated for its potential as an analgesic and its interactions with opioid receptors. Additionally, it has applications in the development of new pharmaceuticals and as a tool in biochemical research.

Preparation Methods

The synthesis of Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 4-piperidinemethanol in the presence of a base to yield Ethyl 4-(4-piperidinylmethoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and other physiological processes. The pathways involved in its action include the inhibition of neurotransmitter release and the modulation of ion channel activity.

Comparison with Similar Compounds

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride. While both compounds share a similar core structure, the position of the piperidinylmethoxy group differs, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific interaction with opioid receptors and its potential therapeutic applications.

Similar compounds include:

  • Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
  • Other designer opioids with similar structural motifs

Properties

IUPAC Name

ethyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-3-5-14(6-4-13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTACMZJDORVGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.